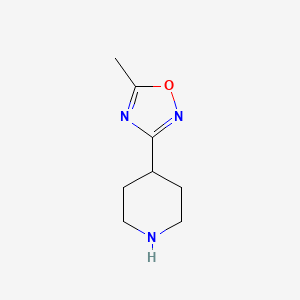

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRIZRNPHNCKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610741 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757175-70-5 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amidoxime and Acyl Chloride/Ester Cyclization

Starting Materials: The synthesis begins with the preparation of an amidoxime intermediate from the corresponding nitrile, typically 5-methyl-substituted nitrile.

Cyclization Reaction: The amidoxime is reacted with an acyl chloride or an activated ester derivative to induce ring closure forming the 1,2,4-oxadiazole core. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve reaction efficiency.

Microwave Irradiation: To accelerate the reaction and improve yields, microwave irradiation can be applied in the presence of catalysts like NH4F/Al2O3 or K2CO3, reducing reaction times from hours to minutes while maintaining good yields.

Reaction Conditions: Typical solvents include dichloromethane or acetonitrile, with reaction temperatures ranging from room temperature to reflux depending on the substrate and catalyst.

One-Pot Synthesis Using Superbases

Superbase-Mediated Cyclization: A novel method involves a one-pot reaction of amidoximes with methyl or ethyl esters of carboxylic acids in a superbase medium such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO) at room temperature.

Advantages: This method allows for simple purification, moderate to excellent yields (11–90%), and avoids harsh conditions. Reaction times vary from 4 to 24 hours.

Functionalization and Coupling with Piperidin-4-yl Moiety

Piperidine Introduction: The 4-piperidinyl substituent can be introduced via nucleophilic substitution or coupling reactions on the oxadiazole ring or its side chains.

Example: Alkylation of the 3-position of the oxadiazole ring with a suitable piperidin-4-yl-containing alkyl halide under basic conditions.

Purification: Crystallization from mixed solvents such as methanol/water or chromatographic techniques are used to isolate the final compound with high purity.

Alternative Synthetic Routes

- 1,3-Dipolar Cycloaddition: Though less common due to low yields and expensive catalysts, platinum(IV)-catalyzed cycloaddition of nitrile oxides with nitriles can be used to form 1,2,4-oxadiazoles under mild conditions. However, this method is less practical for large-scale synthesis due to solubility and cost issues.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Catalysts/Promoters | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride/Ester Cyclization | Amidoxime + Acyl chloride/ester | Room temp to reflux; microwave-assisted possible | TBAF, Pyridine, NH4F/Al2O3, K2CO3 | Minutes (MWI) to hours | Moderate to good | Microwave reduces time, improves yield |

| One-Pot Superbase Method | Amidoxime + Methyl/Ethyl ester | NaOH/DMSO, room temperature | NaOH/DMSO (superbase medium) | 4–24 hours | 11–90% | Simple purification, environmentally friendly |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + Nitrile | Platinum(IV) catalyst, mild conditions | Pt(IV) catalyst | Up to 72 hours | Low | Expensive catalyst, low solubility |

| Piperidin-4-yl Coupling | Oxadiazole intermediate + Piperidinyl alkyl halide | Basic conditions, solvent varies | Base (e.g., K2CO3) | Hours | Good | Requires careful control of pH, temp |

Research Findings and Optimization Notes

Microwave-Assisted Synthesis: Studies demonstrate that microwave irradiation significantly shortens reaction times (down to minutes) and improves yields compared to classical heating methods. It also reduces the use of volatile organic solvents, aligning with green chemistry principles.

Catalyst Selection: The use of catalysts such as TBAF or pyridine enhances cyclization efficiency. In one-pot superbase methods, NaOH/DMSO serves both as base and solvent, simplifying the process.

Purification: The products are typically isolated by crystallization or flash column chromatography. Crystallization from methanol/water mixtures is effective for obtaining pure 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole.

Reaction Monitoring: Spectroscopic techniques such as ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry are critical for confirming the structure and purity of intermediates and final products.

化学反应分析

Types of Reactions

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

科学研究应用

Research indicates that 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole exhibits significant biological activity through various mechanisms:

- Receptor Modulation : The compound acts as a dual modulator of farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are critical in regulating metabolic diseases and cancer therapy. Binding studies suggest that it forms hydrogen bonds and hydrophobic interactions with key amino acids in these receptors.

- Anticancer Properties : It has shown promising results in inhibiting the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC). In vitro studies demonstrate that it can effectively suppress HCC cell growth by targeting specific pathways associated with cancer progression.

- Enzyme Inhibition : The compound exhibits inhibitory effects against enzymes such as acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease. Additionally, it shows potential as an antibacterial agent against various bacterial strains .

Synthetic Methods

Several methods have been developed for synthesizing 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. These include:

- Nucleophilic Substitutions : Utilizing piperidine derivatives to introduce functional groups at specific positions on the oxadiazole ring.

- Cyclization Reactions : Employing cyclization techniques to form the oxadiazole structure from precursor compounds.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole on HCC cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Research focusing on AChE inhibition demonstrated that 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole could effectively inhibit enzyme activity in vitro, suggesting its potential role in treating neurodegenerative disorders.

作用机制

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Similar Compounds

3-(Piperidin-4-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

5-Methyl-3-(piperidin-4-yl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring.

Uniqueness

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can enhance its lipophilicity and potentially improve its interaction with biological targets.

生物活性

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 203.67 g/mol. It features a piperidine ring and an oxadiazole moiety, which contribute to its unique chemical characteristics. The presence of a methyl group at the 5-position of the oxadiazole enhances its reactivity and biological potential .

Anticancer Properties

Research indicates that 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed IC50 values lower than standard chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

A notable study highlighted that specific derivatives exhibited selective cytotoxicity with IC50 values as low as against renal cancer cells . The mechanism appears to involve apoptosis induction, as evidenced by increased p53 expression and caspase-3 activation in treated cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its mechanism involves binding to enzymes critical for microbial growth, thereby inhibiting their activity . This characteristic suggests potential applications in treating infections caused by resistant strains of bacteria.

Other Biological Activities

In addition to anticancer and antimicrobial effects, 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. They exhibit inhibitory effects on various targets such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in numerous pathological conditions .

The biological activity of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole largely stems from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Modulation : It may act as an agonist for certain receptors implicated in cellular signaling pathways related to apoptosis and inflammation .

- Bioisosteric Properties : The oxadiazole ring confers unique bioisosteric characteristics that enhance the compound's pharmacological profile compared to similar structures .

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

常见问题

Q. What are the optimal synthetic routes for 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, coupling 5-(chloromethyl)-3-substituted oxadiazole intermediates with piperidine derivatives in dimethyl ether (DME) at 50°C under basic conditions (e.g., Cs₂CO₃) yields the target compound. Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity, as confirmed by ¹H/¹³C NMR and HRMS .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer : Key techniques include:

- NMR : Assign peaks for the oxadiazole ring (δ ~8.0–8.5 ppm for aromatic protons) and piperidinyl methyl groups (δ ~2.6–3.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- SFC : Enantiomeric excess (ee) analysis for stereoisomers, achieving up to 97% ee in enantioselective syntheses .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : The compound’s piperidinyl-oxadiazole scaffold interacts with:

- mGlu5 receptors : Positive allosteric modulation enhances NMDA receptor function, relevant to schizophrenia research .

- Antimicrobial targets : Structural analogs inhibit fungal CYP51 enzymes (e.g., lanosterol 14α-demethylase) via triazole-oxadiazole hybrids .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what challenges arise?

- Methodological Answer : Iridium-catalyzed asymmetric amination with chiral ligands (e.g., phosphoramidites) enables enantioselective synthesis. Key challenges include:

- By-product formation : Minimized using continuous flow reactors to control reaction kinetics .

- Scalability : Flash chromatography and solvent optimization (e.g., DME vs. THF) improve yields to >90% .

Q. How do structural modifications impact biological activity?

- Methodological Answer : SAR studies reveal:

| Substituent | Position | Activity Trend |

|---|---|---|

| Chloromethyl | C5 | Enhances antifungal potency (MIC ~0.5 µg/mL) |

| Trifluoromethyl | C3 | Increases blood-brain barrier permeability for CNS targets |

| Cyclopropyl | C5 | Improves metabolic stability (t½ >6h in hepatic microsomes) |

Q. What computational tools aid in predicting reactivity and electronic properties?

- Methodological Answer :

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., acetonitrile) yields single crystals. The oxadiazole-piperidine dihedral angle (~15–20°) and hydrogen-bonding networks stabilize the lattice, as seen in related compounds .

Data Contradictions and Resolutions

Q. Why do some analogs show conflicting bioactivity data?

- Methodological Answer : Discrepancies arise from:

- Substituent electronegativity : Bromine at C3 increases anticancer activity (IC₅₀ ~2 µM) vs. chlorine (IC₅₀ ~10 µM) due to enhanced π-stacking .

- Assay conditions : Varying pH in antimicrobial assays (e.g., pH 7.4 vs. 5.5) alters protonation states, affecting MIC values .

Tables for Key Comparisons

Table 1 : Comparative Biological Activities of Oxadiazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。